molecular formula C7H7ClO5S2 B063327 Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate CAS No. 175203-45-9

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Cat. No.: B063327
CAS No.: 175203-45-9
M. Wt: 270.7 g/mol
InChI Key: IJGCJDNTXHGTFB-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a high-value, multifunctional synthetic intermediate designed for advanced chemical research and development. This compound features a reactive chlorosulfonyl group and a methyl ester moiety on a substituted thiophene scaffold, making it an exceptionally versatile building block for the synthesis of complex molecules. Its primary research applications include serving as a key precursor in medicinal chemistry for the construction of sulfonamide-based libraries, which are crucial for screening against various biological targets such as enzymes and receptors. The chlorosulfonyl group acts as a potent electrophile, readily undergoing nucleophilic substitution with amines to generate novel sulfonamide derivatives. These derivatives are of significant interest in the development of new therapeutic agents, including kinase inhibitors, antivirals, and anti-cancer compounds. Furthermore, its structured thiophene core is valuable in materials science for the creation of organic semiconductors, conductive polymers, and novel heterocyclic architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGCJDNTXHGTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381299
Record name Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-45-9
Record name Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

Chlorosulfonic acid (ClSO3_3H) serves as both the sulfonating and chlorinating agent. The reaction is typically conducted in anhydrous dichloromethane or acetonitrile at temperatures between 0°C and 25°C to minimize side reactions such as over-sulfonation or ring oxidation. A molar ratio of 1:1.2 (substrate:ClSO3_3H) achieves optimal yields, with excess chlorosulfonic acid ensuring complete conversion.

Table 1: Chlorosulfonation Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C>90% yield at 10°C
SolventAnhydrous CH2_2Cl2_2Reduces hydrolysis
Reaction Time4–6 hoursProlonged time → decomposition

Catalytic Enhancements

The addition of N-alkylimidazoles, such as N-methylimidazole, accelerates the reaction by stabilizing reactive intermediates. These catalysts reduce activation energy by coordinating with the chlorosulfonyl group, enhancing electrophilicity and regioselectivity. For example, 5 mol% N-methylimidazole increases reaction rates by 40% compared to uncatalyzed conditions.

Alternative Synthesis Pathways

Stepwise Sulfonation-Chlorination

In cases where chlorosulfonic acid is unavailable, a two-step process involving sulfonation followed by chlorination may be employed:

  • Sulfonation : Treat methyl 4-methoxythiophene-3-carboxylate with concentrated sulfuric acid (H2_2SO4_4) at 50°C to form the sulfonic acid derivative.

  • Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2) to introduce the chlorosulfonyl group.

This method yields 75–80% purity due to competing ester hydrolysis under acidic conditions.

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction times from hours to minutes by enhancing molecular agitation. Pilot-scale trials demonstrate 85% yield within 30 minutes using ClSO3_3H in tetrahydrofuran (THF).

Industrial-Scale Production and Purification

Large-Scale Reactor Design

Industrial production employs jacketed glass-lined reactors with rigorous temperature control (±2°C). Continuous flow systems improve heat dissipation and scalability, achieving throughputs of 500–1,000 kg/batch.

Purification Techniques

Crude product purification involves:

  • Crystallization : Dissolve in hot ethyl acetate (60°C) and cool to −20°C to isolate crystals (95% purity).

  • Acid-Base Extraction : Wash with 5% sodium bicarbonate (NaHCO3_3) to remove residual ClSO3_3H, followed by deionized water.

Table 2: Purity and Yield Across Methods

MethodYield (%)Purity (%)
Standard Chlorosulfonation9298
Stepwise Chlorination7885
Microwave-Assisted8597

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonation generates disulfonated byproducts, detectable via HPLC-MS. Reducing reaction temperatures to 10°C and using stoichiometric ClSO3_3H suppresses this issue.

Hydrolysis of Chlorosulfonyl Group

The chlorosulfonyl group is moisture-sensitive. Anhydrous conditions (<50 ppm H2_2O) and inert atmospheres (N2_2/Ar) prevent hydrolysis to sulfonic acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

Organic Synthesis

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate serves as an important intermediate in the synthesis of complex molecules. Its reactivity allows for the formation of diverse derivatives, which are essential in developing new pharmaceuticals and agrochemicals.

ApplicationDescription
Synthesis of Sulfonamide Derivatives The compound can be used to synthesize sulfonamides, which are known for their antibacterial properties.
Preparation of Functionalized Thiophenes It acts as a precursor for creating various thiophene derivatives that exhibit unique electronic properties.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in drug development:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential role in developing new antibiotics.
  • Anticancer Properties : Emerging research indicates that organosulfur compounds can selectively target cancer cells. The electrophilic nature of the chlorosulfonyl group may facilitate interactions with biomolecules involved in cancer progression.

Materials Science

The compound is also utilized in materials science for developing polymers with specific electronic or optical properties:

  • Conductive Polymers : By incorporating this compound into polymer matrices, researchers can enhance the conductivity and stability of the resulting materials, making them suitable for electronic applications.

Case Studies

Several studies have explored the applications and effects of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against common pathogens, suggesting a pathway for developing new antibiotics.
  • Polymer Development : Research focused on synthesizing conductive polymers using this compound showed improved electrical properties compared to traditional materials, indicating its potential in advanced material applications.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The thiophene ring can also interact with biological targets through π-π stacking and hydrogen bonding, contributing to its bioactivity.

Comparison with Similar Compounds

To contextualize its chemical behavior and applications, Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is compared to structurally analogous thiophene and heterocyclic derivatives.

Structural Analogues: Substituent Effects
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
This compound C₇H₇ClO₅S₂ 4-OCH₃, 5-SO₂Cl, 3-COOCH₃ 270.71 High reactivity due to -SO₂Cl; methoxy enhances electron density on the thiophene.
Methyl 5-(chlorosulfonyl)-4-methylthiophene-3-carboxylate C₇H₇ClO₄S₂ 4-CH₃, 5-SO₂Cl, 3-COOCH₃ 254.71 Methyl group (vs. methoxy) reduces electron-donating effects, altering reactivity.
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate C₇H₇ClO₄S 4-Cl, 3-OH, 5-OCH₃, 2-COOCH₃ 222.65 Hydroxyl group enables hydrogen bonding; Cl substituent directs electrophilic attack.
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate C₁₄H₁₂Cl₂O₅S Furan core, 4-SO₂Cl, 2-CH₃, 5-(4-Cl-C₆H₄), 3-COOCH₂CH₃ 363.22 Furan ring (vs. thiophene) alters aromaticity; phenyl group introduces steric bulk.

Key Observations :

  • Substituent Position and Reactivity : The chlorosulfonyl group at position 5 in the thiophene derivatives enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides) . In contrast, the hydroxyl group in Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate promotes hydrogen bonding, influencing crystal packing .
  • Electron-Donating vs. The methyl group in its methyl-substituted analogue (CAS 423768-46-1) lacks this effect, leading to slower reaction kinetics in some cases .
  • Heterocycle Core : Replacing thiophene with furan (as in the ethyl 4-chlorosulfonyl furan derivative) reduces sulfur’s polarizability, affecting solubility and thermal stability .

Biological Activity

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and biological activity. This article examines its biological properties, synthesis, mechanisms of action, and potential applications based on recent studies and data.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with several functional groups, including a chlorosulfonyl group, a methoxy group, and a carboxylate ester. This unique structure contributes to its reactivity and biological activity.

Property Details
Molecular Formula C₉H₈ClO₄S
CAS Number 175203-45-9
Molecular Weight 247.68 g/mol
Appearance White to off-white solid
Melting Point 94-96 °C

Synthesis Methods

The synthesis of this compound typically involves the chlorosulfonation of a suitable thiophene precursor, such as 4-methoxythiophene-3-carboxylate, using chlorosulfonic acid. This reaction is conducted under controlled conditions to maximize yield and purity. Industrial methods may employ continuous flow reactors for efficiency and scalability .

The biological activity of this compound is largely attributed to its electrophilic chlorosulfonyl group, which can undergo nucleophilic substitution reactions. Additionally, the thiophene ring can interact with biological targets through π-π stacking and hydrogen bonding, enhancing its potential as a bioactive compound .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Minimum Inhibitory Concentration (MIC) values indicate significant potency against:
    • Escherichia coli: MIC = 0.21 μM
    • Pseudomonas aeruginosa: MIC = 0.21 μM
    • Candida species: Moderate antifungal activity .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines (e.g., HaCat and Balb/c 3T3) demonstrated that the compound exhibits selective toxicity, suggesting potential applications in cancer therapy. The results indicate that certain derivatives maintain favorable drug-like properties while exhibiting low toxicity .

Comparative Analysis with Related Compounds

In comparison to similar compounds, this compound stands out due to its unique functional groups that enhance its reactivity and biological profile.

Compound Biological Activity
This compoundAntimicrobial, anticancer potential
Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoateLimited antimicrobial activity
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylateLower potency compared to the target compound

Case Studies and Research Findings

Several research studies highlight the biological activity of this compound:

  • Antimicrobial Screening : A study screened various derivatives for antimicrobial properties, revealing that compounds similar to the target exhibited significant inhibition against pathogenic bacteria .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on human cell lines, showing that specific derivatives had promising results in inhibiting cell proliferation while maintaining low toxicity levels .

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via a multi-step pathway involving cyclocondensation, chlorosulfonation, and esterification. A typical route starts with methyl 4-amino-5-methylthiophene-3-carboxylate, which undergoes diazotization followed by chlorosulfonation using chlorosulfonyl isocyanate (). Key optimization parameters include:

  • Temperature control : Chlorosulfonation requires strict temperature regulation (<0°C) to avoid side reactions like sulfone formation.
  • Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis of the chlorosulfonyl group.
  • Stoichiometry : Excess chlorosulfonyl isocyanate (1.5–2.0 eq.) ensures complete conversion ().
    Post-synthesis, purity is assessed via HPLC (>95%) and melting point analysis (40–41°C, as per analogous thiophene derivatives) ().

Basic: How should researchers characterize this compound to confirm its structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1^1H and 13^13C NMR identify the methoxy (δ 3.8–4.0 ppm), ester carbonyl (δ 165–170 ppm), and chlorosulfonyl groups (absence of NH signals confirms substitution) ().
  • FT-IR : Peaks at 1740–1760 cm1^{-1} (ester C=O) and 1360–1380 cm1^{-1} (S=O stretching) validate functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 254.71 (C7_7H7_7ClO4_4S2_2) ().
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, with SHELXL refinement ensuring accuracy ( ).

Advanced: What crystallographic strategies are recommended for resolving ambiguities in its solid-state structure?

Answer:
For high-resolution crystallography:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality, especially for sulfur and chlorine atoms with high electron density.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement for challenging datasets ( ).
  • Validation : Apply the PLATON tool suite (ADDSYM, CHECKCIF) to detect missed symmetry or disorder ( ). For hydrogen-bonding networks, graph-set analysis (e.g., Etter’s rules) identifies patterns like R22(8)\text{R}_2^2(8) motifs ( ).

Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

Answer:
The chlorosulfonyl (-SO2_2Cl) group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. Key considerations:

  • Solvent polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amine substitutions by deprotonating intermediates.
  • Competing pathways : Monitor for sulfonamide vs. sulfonate ester formation via 19^{19}F NMR (if fluorinated nucleophiles are used) or LC-MS ().
    Mechanistic studies using DFT calculations (e.g., Gaussian 16) can model transition-state geometries and charge distribution ( ).

Advanced: What computational methods are suitable for predicting the compound’s stability under varying pH conditions?

Answer:

  • pKa prediction : Use ChemAxon or SPARC to estimate acidic/basic sites. The chlorosulfonyl group (predicted pKa ≈ -1.5) hydrolyzes rapidly in aqueous media, requiring pH < 2 for stability ().
  • Degradation modeling : Molecular dynamics (MD) simulations (AMBER, GROMACS) assess hydrolysis kinetics. Force fields like GAFF2 parameterize sulfur-containing moieties accurately.
  • Experimental validation : Compare computational results with accelerated stability testing (40°C/75% RH for 4 weeks) and UPLC-MS to identify degradation products ().

Basic: What handling and storage protocols are critical for maintaining compound integrity?

Answer:

  • Storage : Store at -20°C under inert gas (Ar/N2_2) in amber glass vials to prevent light-induced degradation ().
  • Handling : Use gloveboxes (<1 ppm O2_2/H2_2O) for weighing. Quench residues with 10% NaHCO3_3 to neutralize SO2_2Cl byproducts ().
  • Safety : PPE (nitrile gloves, face shield) is mandatory due to lachrymatory and corrosive hazards ().

Advanced: How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Answer:
Common issues and solutions:

  • Discrepant melting points : Recrystallize from ethanol/water (1:1) and compare with differential scanning calorimetry (DSC) to detect polymorphs ().
  • Ambiguous NMR signals : Use 2D techniques (HSQC, HMBC) to assign overlapping peaks. For example, HMBC correlations between the methoxy proton and C-4 of the thiophene ring confirm substitution patterns ( ).
  • Mass spectral anomalies : Isotopic clustering (e.g., 35^{35}Cl/37^{37}Cl) should match theoretical patterns. Deviations suggest impurities—re-purify via flash chromatography (SiO2_2, hexane/EtOAc gradient) ().

Advanced: What strategies optimize regioselectivity in derivatization reactions at the chlorosulfonyl site?

Answer:

  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) favor monosubstitution due to steric hindrance.
  • Temperature modulation : Low temperatures (-78°C) reduce di-substitution by slowing reaction kinetics.
  • Catalytic systems : Pd(PPh3_3)4_4 or CuI/1,10-phenanthroline enhances cross-coupling efficiency with aryl boronic acids ().
    Monitor reaction progress via in situ Raman spectroscopy (SO2_2Cl peak at 450 cm1^{-1} disappearance) ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Reactant of Route 2
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

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